4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine is an organic compound characterized by the presence of a difluoropyrrolidine ring attached to a benzene ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to Benzene Ring: The difluoropyrrolidine intermediate is then reacted with a benzene derivative that has pre-existing amino groups or can be functionalized to introduce amino groups.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced amines.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry:
Dye and Pigment Production: As an intermediate in the synthesis of dyes and pigments.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Shares the difluoropyrrolidine moiety but differs in the rest of the structure.
N1-(3-fluorophenyl)-4-piperidin-1-ylmethyl-benzene-1,2-diamine: Similar in having a fluorinated ring and benzene with amino groups.
Uniqueness:
Structural Features: The specific arrangement of the difluoropyrrolidine ring and benzene with amino groups imparts unique chemical properties.
Reactivity: Differences in reactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C10H13F2N3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2 |
InChI Key |
FBLWYVBTVYWWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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